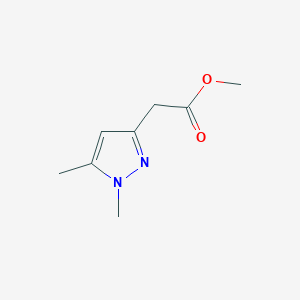![molecular formula C13H20ClNO2 B13462476 [3-(Aminomethyl)-1-(hydroxymethyl)-3-phenylcyclobutyl]methanol hydrochloride](/img/structure/B13462476.png)
[3-(Aminomethyl)-1-(hydroxymethyl)-3-phenylcyclobutyl]methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Aminomethyl)-1-(hydroxymethyl)-3-phenylcyclobutyl]methanol hydrochloride is a chemical compound with the molecular formula C₁₀H₁₅NO₂·HCl It is a derivative of cyclobutylmethanol, featuring an aminomethyl group and a hydroxymethyl group attached to the cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Aminomethyl)-1-(hydroxymethyl)-3-phenylcyclobutyl]methanol hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of Functional Groups: The aminomethyl and hydroxymethyl groups are introduced through nucleophilic substitution reactions. For example, the hydroxymethyl group can be added via a hydroxymethylation reaction using formaldehyde and a suitable base.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition step and employing efficient purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted cyclobutylmethanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(Aminomethyl)-1-(hydroxymethyl)-3-phenylcyclobutyl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of cyclobutyl derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. Its structural features could be optimized to enhance its efficacy and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of [3-(Aminomethyl)-1-(hydroxymethyl)-3-phenylcyclobutyl]methanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(Aminomethyl)cyclobutyl]methanol hydrochloride
- [3-(Hydroxymethyl)cyclobutyl]methanol hydrochloride
- [3-(Phenyl)cyclobutyl]methanol hydrochloride
Uniqueness
Compared to similar compounds, [3-(Aminomethyl)-1-(hydroxymethyl)-3-phenylcyclobutyl]methanol hydrochloride possesses a unique combination of functional groups that confer distinct chemical and biological properties. The presence of both aminomethyl and hydroxymethyl groups allows for versatile reactivity, while the phenyl group enhances its stability and potential interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H20ClNO2 |
|---|---|
Peso molecular |
257.75 g/mol |
Nombre IUPAC |
[3-(aminomethyl)-1-(hydroxymethyl)-3-phenylcyclobutyl]methanol;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c14-8-13(11-4-2-1-3-5-11)6-12(7-13,9-15)10-16;/h1-5,15-16H,6-10,14H2;1H |
Clave InChI |
MNSOXXOTSYTFRP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(CO)CO)(CN)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


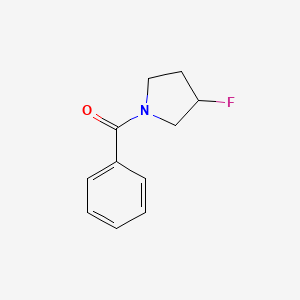

![2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13462407.png)
![2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid](/img/structure/B13462422.png)
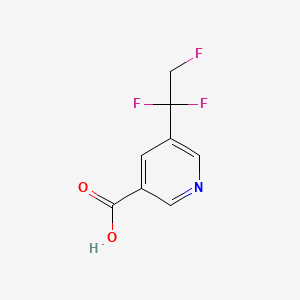
![N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B13462426.png)
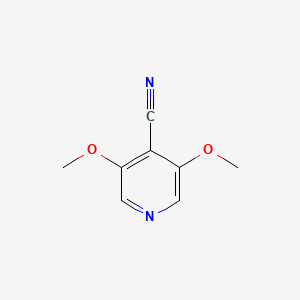
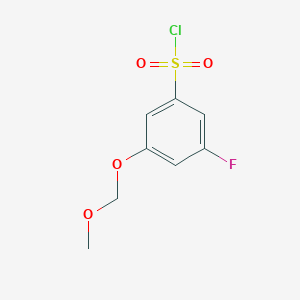

![2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid](/img/structure/B13462452.png)
![Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate](/img/structure/B13462460.png)


